3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Overview
Description
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.
Mechanism of Action
Target of Action
It is known that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . Therefore, it can be inferred that the targets would be specific proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, provided by 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Analysis
Biochemical Properties
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The Boc protecting group is commonly used to protect amino groups during chemical synthesis, preventing unwanted reactions and allowing for selective deprotection at later stages. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which facilitate the cleavage of the Boc group under specific conditions . Additionally, this compound can form stable complexes with metal ions, influencing its reactivity and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins and enzymes . For example, it can affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism . In certain cell types, this compound may also impact cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific enzymes and proteins, either inhibiting or activating their activity . For instance, it may act as an inhibitor of certain proteases by forming stable enzyme-inhibitor complexes, thereby preventing substrate cleavage . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering its biochemical properties and interactions with biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce toxic or adverse effects, such as liver and kidney damage, due to its interaction with critical enzymes and proteins involved in detoxification processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism . This compound can be metabolized by enzymes such as esterases and peptidases, leading to the formation of intermediate metabolites . These metabolites may further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites . The interaction of this compound with cofactors such as metal ions can also affect its metabolic fate and reactivity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation and localization . Once inside the cell, this compound may bind to cytoplasmic and nuclear proteins, influencing its distribution and activity . The interaction with binding proteins can also affect its stability and degradation within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting signals on proteins . Post-translational modifications, such as phosphorylation or ubiquitination, can further regulate its localization and activity within the cell . The specific localization of this compound can have significant implications for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a strain-release reaction of 1-azabicyclo[1.1.0]butane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a palladium-catalyzed cross-coupling reaction with a suitable benzyl halide.
Protection with the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and scalability. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Free amine.
Scientific Research Applications
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. The benzyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRQKQXRDXTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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